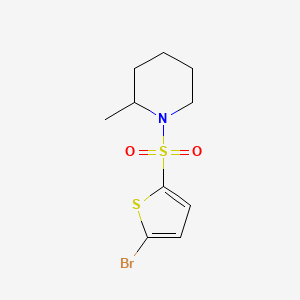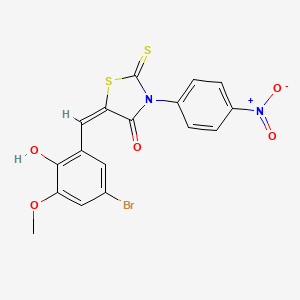
1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine is a chemical compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a bromothiophene moiety attached to a sulfonyl group, which is further connected to a methylpiperidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromothiophene-2-sulfonyl chloride.
Reaction with Piperidine: The sulfonyl chloride is then reacted with 2-methylpiperidine under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromothiophene moiety may also play a role in the compound’s biological effects by interacting with cellular pathways .
Comparaison Avec Des Composés Similaires
1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperidine can be compared with other similar compounds, such as:
1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine: This compound has a methoxy group attached to the piperidine ring, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S2/c1-8-4-2-3-7-12(8)16(13,14)10-6-5-9(11)15-10/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUSOHZORYXZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5492151.png)
![4-[2-(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B5492172.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5492175.png)
![3-[(dimethylamino)methyl]-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-3-piperidinol](/img/structure/B5492182.png)

![2-[4-(pyrimidin-2-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5492193.png)
![methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5492199.png)
![2-methyl-4-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5492201.png)
![2-{4-ALLYL-5-[(3-METHOXYBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE](/img/structure/B5492205.png)
![7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5492224.png)
![2-{[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]carbonyl}benzene-1,3-diol](/img/structure/B5492235.png)
![methyl 4-[2-amino-3-cyano-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5492242.png)
![3-[5-(4-fluorophenyl)-2-furyl]-1-(4-isopropoxyphenyl)-2-propen-1-one](/img/structure/B5492255.png)
![methyl 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-indole-3-carboxylate](/img/structure/B5492263.png)
